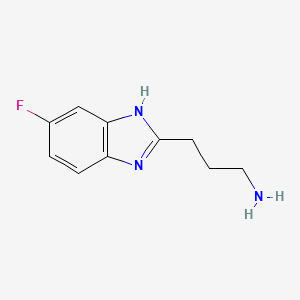

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

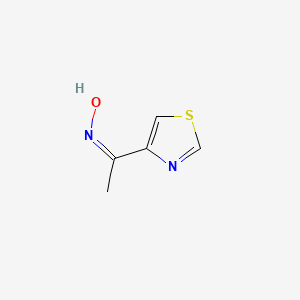

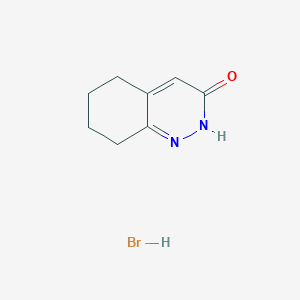

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine (5FBP) is a novel chemical compound that has recently been developed and has a wide range of potential applications in the scientific research field. 5FBP is a synthetic compound with a chemical structure consisting of a 5-fluoro-1H-benzoimidazol-2-yl group attached to a propylamine group. It has been studied in several different areas, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Synthesis and Characterization

- Benzimidazole derivatives are synthesized through multi-step reactions, such as condensation with various aryl aldehydes or by treating 1-(4-((1H-benzoimidazol-1-yl) methylamino) phenyl)-3-substitutedprop-2-en-1-one with phenyl hydrazine. These compounds have shown significant pharmacological activities, such as antihypertensive and antimicrobial properties, with some derivatives displaying better activity when possessing an electron-withdrawing group compared to those with electron-donating groups (Sharma et al., 2010), (Krishnanjaneyulu et al., 2014).

Advanced Synthesis Techniques

- Microwave heating is employed for the efficient synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the utility of this method in accelerating chemical reactions (Menteşe et al., 2015).

- A rapid microwave-assisted protocol is developed for the synthesis of benzimidazole-based potential anticancer agents like methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, significantly reducing reaction times compared to conventional methods (Jagadeesha et al., 2023).

Structural Analysis and Applications

- N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester undergoes structural analysis, including X-ray diffraction, revealing insights into molecular conformation and intermolecular interactions (Raouafi et al., 2007).

- Platinum(II) and ruthenium(II) complexes with 3-(1H-benzoimidazol-2-yl) exhibit potent in vitro antitumor activity, showcasing the potential of benzimidazole derivatives in developing new therapeutics for resistant cancer types (Qin et al., 2019).

Novel Synthesis and Sensing Applications

- COUBM, a fluorogenic probe designed from 3-(1H-benzoimidazol-2-yl), demonstrates the ability for selective and rapid detection of phosgene, indicating the potential for benzimidazole derivatives in creating sensitive detection systems for hazardous compounds (Patra et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAZMOGCHSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424369 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-03-5 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)